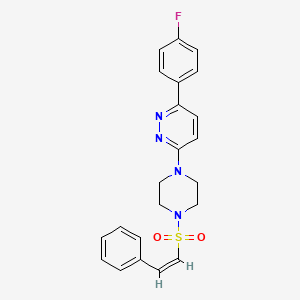

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c23-20-8-6-19(7-9-20)21-10-11-22(25-24-21)26-13-15-27(16-14-26)30(28,29)17-12-18-4-2-1-3-5-18/h1-12,17H,13-16H2/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINVJXXHZUDAPR-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)/C=C\C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the styrylsulfonyl piperazine moiety. Common reagents used in these reactions include halogenated precursors, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

Key Observations :

- The Z-isomer exhibits ~2.3-fold higher potency than the E-isomer , attributed to optimal spatial alignment of the styrylsulfonyl group for hydrophobic interactions in the kinase active site .

- Replacement of the styrylsulfonyl group with tosyl (bulkier aromatic sulfonyl) reduces activity, suggesting steric hindrance disrupts binding.

- The 4-fluorophenyl group enhances activity compared to 4-chlorophenyl , likely due to improved π-stacking and reduced metabolic lability .

Conformational Analysis of the Piperazine Ring

Table 2: Cremer-Pople Puckering Parameters for Piperazine Moieties

| Compound Name | Puckering Amplitude (q, Å) | Phase Angle (θ, °) | Ring Conformation |

|---|---|---|---|

| (Z)-3-(4-Fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | 0.52 | 145 | Chair-like distortion |

| 3-Phenyl-6-(4-tosylpiperazin-1-yl)pyridazine | 0.48 | 160 | Slightly flattened chair |

| Unsubstituted Piperazine | 0.12 | N/A | Planar |

Key Observations :

- The styrylsulfonyl group induces significant puckering (q = 0.52 Å) compared to unsubstituted piperazine, stabilizing a chair-like conformation critical for binding .

- Tosyl-substituted analogs show reduced puckering, correlating with diminished activity, highlighting the role of conformational rigidity in target engagement.

Crystallographic Insights

Table 3: Crystallographic Data Comparison

Key Observations :

Biological Activity

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core substituted with a 4-fluorophenyl group and a piperazine moiety linked to a styrylsulfonyl group. This unique arrangement may contribute to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating neurodegenerative disorders, such as Alzheimer's disease. For instance, derivatives with similar structural motifs have demonstrated selective inhibition of MAO-B, which is crucial for neuroprotection .

Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. For example, related pyridazine derivatives have shown antiproliferative effects against several cancer cell lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Study 1: MAO Inhibition

In a study evaluating the biological activity of pyridazine derivatives, it was found that compounds with similar structures to this compound exhibited significant inhibition of MAO-B with IC50 values in the low micromolar range. These findings suggest that such compounds could be developed as therapeutic agents for neurodegenerative diseases .

| Compound | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

Study 2: Cytotoxicity Assessment

Cytotoxicity studies on related pyridazine derivatives revealed varying degrees of toxicity in healthy fibroblast cells (L929). Compounds like T6 were less toxic compared to others, indicating a favorable safety profile for potential drug development .

| Compound | Cytotoxicity IC50 (µM) |

|---|---|

| T3 | 27.05 |

| T6 | 120.6 |

Study 3: Antiproliferative Effects

In another investigation focusing on antiproliferative activities, compounds structurally related to this compound were tested against various cancer cell lines. The results highlighted significant activity against breast and lung cancer cells, suggesting that these compounds may disrupt critical cellular processes involved in tumor growth .

Q & A

Q. What are the key synthetic routes for preparing (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via condensation of substituted pyridazine precursors.

- Step 2 : Introduction of the 4-fluorophenyl group at the 3-position using Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .

- Step 3 : Functionalization of the piperazine ring at the 6-position with a styrylsulfonyl group. This may require sulfonylation under basic conditions (e.g., triethylamine in dichloromethane) .

- Stereochemical control : The (Z)-configuration is achieved via selective crystallization or chromatographic separation, confirmed by NOESY NMR or X-ray crystallography .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological approaches include:

- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and NOESY for stereochemistry .

- X-ray crystallography : Resolves bond angles and confirms the (Z)-configuration, as demonstrated for related pyridazine derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .

Q. What preliminary assays are recommended for evaluating its pharmacological potential?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive pyridazines .

- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ calculations via MTT assays .

- Blood-brain barrier (BBB) permeability : Predict using computational models (e.g., SwissADME) based on logP and TPSA values .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the styrylsulfonyl-piperazine coupling step?

- Catalyst screening : Test Pd(II) or Cu(I) catalysts for sulfonylation efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .

- Kinetic studies : Use in situ FTIR or HPLC monitoring to identify rate-limiting steps .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Comparative assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .

- Structural analogs : Synthesize derivatives to isolate the role of the styrylsulfonyl group vs. fluorophenyl moiety in activity .

- Meta-analysis : Cross-reference data from pyridazine-based compounds with similar substituents (e.g., antiplatelet aggregation vs. antiviral activity) .

Q. How does the (Z)-isomer’s stereochemistry influence target binding compared to the (E)-isomer?

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina .

- Pharmacophore mapping : Compare spatial alignment of sulfonyl and fluorophenyl groups in both isomers .

- In vitro validation : Test isomer pairs in competitive binding assays to quantify affinity differences .

Q. What advanced techniques characterize its metabolic stability in preclinical models?

- LC-MS/MS profiling : Identify metabolites in liver microsomes (human/rat) .

- CYP450 inhibition assays : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Stable isotope labeling : Track metabolic pathways using ¹³C or ²H isotopes .

Methodological Considerations for Data Interpretation

Q. How should researchers address low solubility in aqueous buffers during in vitro testing?

- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations .

- pH adjustment : Solubilize via protonation of the piperazine ring in acidic buffers (pH 4–5) .

- Nanoparticle encapsulation : Improve bioavailability using PLGA or liposomal carriers .

Q. What computational models predict its SAR for rational drug design?

- QSAR models : Train datasets on pyridazine derivatives with anti-inflammatory or antimicrobial activity .

- Machine learning : Apply Random Forest or ANN algorithms to correlate substituent electronegativity (e.g., fluorine, sulfonyl) with potency .

Safety and Handling in Academic Settings

Q. What precautions are critical when handling this compound in a research lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.